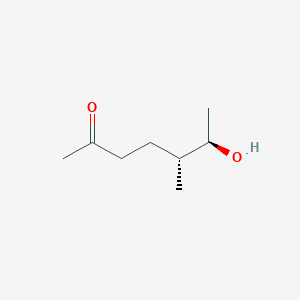
(5R,6R)-6-Hydroxy-5-methylheptan-2-one
Beschreibung
(5R,6R)-6-Hydroxy-5-methylheptan-2-one is a chiral aliphatic ketone characterized by a seven-carbon chain (heptan-2-one backbone) with hydroxyl and methyl substituents at the C5 and C6 positions, respectively. This compound belongs to the class of hydroxy ketones, which are of interest in organic synthesis, flavor chemistry, and pharmaceutical research due to their reactive functional groups and stereochemical complexity .
Eigenschaften
CAS-Nummer |
130650-60-1 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(5R,6R)-6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
JTPMVCMMYOHLGD-HTRCEHHLSA-N |
SMILES |
CC(CCC(=O)C)C(C)O |
Isomerische SMILES |
C[C@H](CCC(=O)C)[C@@H](C)O |
Kanonische SMILES |
CC(CCC(=O)C)C(C)O |
Synonyme |
2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Stereochemical Differences
The following table summarizes key structural and stereochemical distinctions between (5R,6R)-6-Hydroxy-5-methylheptan-2-one and related compounds identified in the literature:
Key Observations :
- Linearity vs. Cyclicity: The target compound’s linear heptan-2-one backbone contrasts with the cyclic enone () and lactam () structures of related molecules. Cyclic systems often exhibit enhanced rigidity and altered reactivity due to ring strain and conjugation .
- Stereochemical Variations : The (5R,6R) configuration distinguishes the target compound from epimers such as (5S,6R) and (5S,6S) analogs, which may exhibit divergent biological activities or crystallization behaviors .
Physicochemical Properties
Solubility: Hydroxy ketones like the target compound are typically polar due to the hydroxyl group, favoring solubility in polar solvents (e.g., water, ethanol). Cyclic enones () may exhibit lower water solubility due to hydrophobic allyl substituents . The lactam () likely has higher solubility in organic solvents owing to its nitrogen-containing ring .
Boiling/Melting Points: Linear hydroxy ketones generally have lower melting points compared to cyclic analogs due to reduced molecular rigidity. For example, cyclic enones () may exhibit higher melting points from π-π stacking interactions .
Reactivity: The linear heptan-2-one structure may undergo keto-enol tautomerism, while cyclic enones () are prone to Michael addition reactions due to their α,β-unsaturated carbonyl systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


